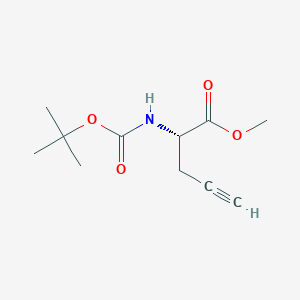

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Overview

Description

Molecular Structure Analysis

The molecular formula of this compound is C11H17NO4 . The InChI code is 1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 227.26 . It is stored in a sealed, dry environment at 2-8°C . The physical form can be either solid or liquid .Scientific Research Applications

Precursor to trans-4-Methylproline

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has been utilized in the synthesis of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor for trans-4-Methylproline. This specific synthesis involved hydrogenation under various catalyst/solvent systems, achieving a high diastereomeric ratio (Nevalainen & Koskinen, 2001).

Synthesis of Microsporin B

Research has been conducted on the synthesis of both enantiomers of this compound as a key amino acid fragment in the synthesis of Microsporin B. The synthesis process included steps like cross metathesis and enzymatic kinetic resolution (Swaroop et al., 2014).

Preparation and Transformations

It has been prepared in 2 steps from glycine methyl ester hydrochloride and further treated with various nucleophiles, forming a variety of substitution products and fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

Arginine Modifications

This compound is also involved in the study of arginine modifications. It reacts with methylglyoxal under physiological conditions, forming several products, and the reaction mechanism has been studied using techniques like chromatography and mass spectrometry (Klöpfer, Spanneberg, & Glomb, 2011).

Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives

The compound plays a role in the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives. These derivatives have been determined to have a diastereoselective chemical reaction process (Ravikumar et al., 2015).

Polymorphic Forms in Crystallography

In the field of crystallography, the compound has been observed in two polymorphic forms, with the molecular conformation remaining consistent in both forms. This study contributed to understanding the peptide conformations and intermolecular interactions (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of Polyacetylenes

This compound has been used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. The formed polymers exhibited various properties, including helical conformation, as studied through spectroscopic methods (Gao, Sanda, & Masuda, 2003).

Enantioselective Synthesis

It has been involved in the enantioselective synthesis of certain compounds through processes like Pd-catalyzed amide coupling and subsequent oxazole formation. This showcases its utility in obtaining specific enantiomers of complex molecules (Magata et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of l-γ-methyleneglutamine , which plays a major role in nitrogen transport in certain plants .

Mode of Action

It is known that l-γ-methyleneglutamine and its amide derivatives have shown selective anticancer activity . This suggests that (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate may interact with its targets in a way that inhibits cancer

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUXIIQQHTMKO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473564 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71460-02-1 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)